molecular formula C8H9N3O3 B14604744 N,2-Dimethyl-5-nitropyridine-3-carboxamide CAS No. 59290-05-0

N,2-Dimethyl-5-nitropyridine-3-carboxamide

Cat. No.: B14604744
CAS No.: 59290-05-0
M. Wt: 195.18 g/mol
InChI Key: DJMDDIAUWIZUAS-UHFFFAOYSA-N
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Description

N,2-Dimethyl-5-nitropyridine-3-carboxamide is a chemical compound belonging to the class of nitropyridines. This compound is characterized by the presence of a nitro group at the 5-position, a carboxamide group at the 3-position, and two methyl groups at the N and 2 positions of the pyridine ring. Nitropyridines are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by subsequent functional group modifications. One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitro group can then be introduced at the 5-position through a [1,5] sigmatropic shift

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-5-nitropyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as ammonia (NH₃) and amines are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso and amino derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N,2-Dimethyl-5-nitropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carboxamide group can form hydrogen bonds with enzymes and proteins, affecting their activity. The methyl groups contribute to the compound’s lipophilicity, influencing its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-5-nitropyridine-3-carboxamide: Similar structure but with different substitution patterns.

    N-Ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide: Contains an ethyl group instead of a methyl group at the N position.

    N1-Methyl-2-pyridone-5-carboxamide: Contains a pyridone ring instead of a pyridine ring.

Uniqueness

N,2-Dimethyl-5-nitropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and carboxamide groups allows for diverse chemical reactivity and potential biological activities.

Properties

CAS No.

59290-05-0

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

N,2-dimethyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C8H9N3O3/c1-5-7(8(12)9-2)3-6(4-10-5)11(13)14/h3-4H,1-2H3,(H,9,12)

InChI Key

DJMDDIAUWIZUAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC

Origin of Product

United States

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